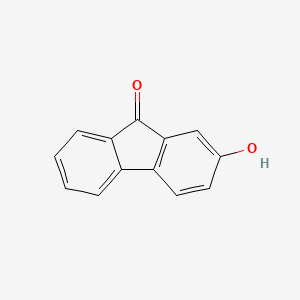

2-Hydroxy-9-fluorenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUBPHMYNSICJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219716 | |

| Record name | 2-Hydroxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-73-1 | |

| Record name | 2-Hydroxyfluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-9-fluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6949-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyfluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-9-fluorenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR37FXR63Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 2-Hydroxy-9-fluorenone

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-9-fluorenone

Abstract

This compound is a pivotal intermediate in organic synthesis, serving as a foundational scaffold for a diverse array of functional materials and pharmacologically active molecules. Its unique structure, featuring a conjugated fluorenone core with a hydroxyl substituent, imparts valuable photophysical and biological properties. This guide provides a comprehensive overview of a field-tested method for the synthesis of this compound, details its purification, and outlines a rigorous multi-technique approach for its structural and purity characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this important compound.

Introduction: The Significance of the Fluorenone Scaffold

The fluorene ring system is a cornerstone in medicinal chemistry and materials science. When oxidized to the 9-fluorenone core and functionalized, as in the case of this compound, the resulting molecule becomes a versatile building block. Fluorenone derivatives have been investigated for a wide range of applications, including as anti-tumor, anti-inflammatory, and antiviral agents.[1][2][3] In materials science, the rigid, planar, and electron-deficient nature of the fluorenone core is leveraged in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and sensitizing dyes.[3][4]

This compound, specifically, is a reactant used in the synthesis of second-generation light-driven rotary molecular motors, aryl-substituted aurones, and complex calixarenes.[5] Its derivatives are being explored for the development of drugs targeting viruses and tumors.[4] The hydroxyl group at the 2-position provides a crucial reactive handle for further molecular elaboration, making a reliable synthetic and characterization protocol essential for advancing research in these fields.

Synthesis and Purification

The synthesis of this compound can be approached through various routes. A prevalent and effective method involves the copper-catalyzed hydroxylation of a halogenated precursor, 2-bromo-9-fluorenone. This approach is favored for its high yield and relatively straightforward execution.

Synthetic Pathway: Copper-Catalyzed Hydroxylation

The conversion of 2-bromo-9-fluorenone to this compound is a nucleophilic aromatic substitution reaction. The challenge in such reactions is the inherent stability of the aryl-halide bond. A copper(II) catalyst is employed to facilitate this transformation.

Causality of Experimental Design:

-

Catalyst: Copper(II) chloride is an effective catalyst for this type of hydroxylation. It coordinates with the aryl halide, activating it towards nucleophilic attack by the hydroxide ion.

-

Base and Nucleophile: Lithium hydroxide monohydrate serves as both the base and the source of the hydroxide nucleophile. Its strength is sufficient to drive the reaction without promoting significant side reactions.

-

Solvent System: A dimethyl sulfoxide (DMSO)/water mixture is used.[6] DMSO is a polar aprotic solvent that can dissolve the organic starting material and the inorganic base, while water is necessary to dissolve the lithium hydroxide and participate in the reaction.

-

Ligand: While not always required, the addition of a ligand like N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide can stabilize the copper catalyst and improve reaction efficiency.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a documented procedure and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-9-fluorenone (16 mmol), lithium hydroxide monohydrate (34 mmol), copper(II) chloride (0.33 mmol), and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.33 mmol).[6]

-

Solvent Addition: Add a mixture of DMSO (25.6 mL) and water (6.4 mL) to the flask.[6]

-

Reaction: Heat the mixture to 100°C and stir vigorously for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing 150 mL of 0.2 M hydrochloric acid. A red solid should precipitate.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration, washing with deionized water to remove any remaining salts.

-

Drying: Dry the collected solid in a vacuum oven overnight at an elevated temperature (e.g., 105°C) to yield the final product, this compound.[6] A yield of approximately 99% has been reported for this method.[6]

Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and physical methods provides a self-validating system for characterization.

Characterization Workflow Diagram

Caption: Multi-technique workflow for product characterization.

Spectroscopic and Physical Data

The following table summarizes the key data points used to confirm the structure of this compound.

| Technique | Parameter | Expected Result/Observation |

| Physical | Appearance | Light yellow to brown or red powder/crystalline solid[6][7] |

| Melting Point | 204-206 °C[5] | |

| Mass Spec. | Molecular Formula | C₁₃H₈O₂ |

| Molecular Weight | 196.20 g/mol | |

| Molecular Ion (M⁺) | m/z = 196 | |

| IR Spectroscopy | -OH Stretch | Broad peak around 3300-3400 cm⁻¹ |

| C=O Stretch | Strong, sharp peak around 1700-1720 cm⁻¹ | |

| C=C Stretch (Aromatic) | Peaks around 1600 cm⁻¹ and 1450 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | Signals in the range of ~7.0-8.0 ppm |

| Hydroxyl Proton (-OH) | A broad singlet, chemical shift is solvent-dependent | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around ~193-194 ppm[8] |

| Aromatic Carbons | Multiple signals between ~110-150 ppm |

Interpretation of Characterization Data

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the carbon-hydrogen framework. The ¹H NMR spectrum will show distinct signals for each of the seven aromatic protons, with their splitting patterns (doublets, triplets, etc.) revealing their neighboring relationships. The ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms, with the downfield signal around 193 ppm being highly characteristic of the ketone carbonyl carbon.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups. A strong, sharp absorption near 1710 cm⁻¹ is definitive proof of the carbonyl (C=O) group of the ketone. A broad absorption band in the region of 3300-3400 cm⁻¹ confirms the presence of the hydroxyl (-OH) group.[9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₈O₂), the molecular ion peak [M]⁺ should appear at a mass-to-charge ratio (m/z) of approximately 196.

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range that matches the literature value (204-206 °C) suggests a high-purity sample.[5]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Handling Precautions:

-

Always handle in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat.

-

Avoid breathing dust (P261). A dust mask (type N95) is recommended.

-

In case of contact with skin, wash with plenty of soap and water (P302 + P352).[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).

Conclusion

This guide provides a robust and validated framework for the . By understanding the rationale behind the synthetic steps and employing a multi-faceted characterization strategy, researchers can confidently produce and verify this valuable chemical intermediate. The successful synthesis of this compound opens the door to further innovation in the development of advanced materials and novel therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. ujpronline.com [ujpronline.com]

- 4. CN113816843A - A kind of this compound derivative and its synthesis method and application - Google Patents [patents.google.com]

- 5. This compound | 6949-73-1 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 6949-73-1 | TCI AMERICA [tcichemicals.com]

- 8. brainly.com [brainly.com]

- 9. This compound(6949-73-1) IR2 spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Hydroxy-9-fluorenone: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Hydroxy-9-fluorenone, a pivotal scaffold in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and the underlying principles of its reactivity. Furthermore, it explores its significant applications, particularly as a precursor for novel therapeutic agents.

Core Molecular Attributes of this compound

This compound (CAS No: 6949-73-1) is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone functionalized with a ketone at position 9 and a hydroxyl group at position 2.[1][2] This substitution pattern imparts a unique combination of electronic and steric properties that are instrumental to its chemical behavior and biological activity.

The molecular structure consists of two benzene rings fused to a central five-membered ring containing a carbonyl group. The hydroxyl substituent on one of the benzene rings significantly influences the molecule's polarity, solubility, and reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are essential for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 6949-73-1 | [1][2] |

| Molecular Formula | C₁₃H₈O₂ | [1][2] |

| Molecular Weight | 196.21 g/mol | [1] |

| Appearance | Yellow to orange powder/crystalline solid | [3] |

| Melting Point | 204-206 °C | [4] |

| Solubility | Soluble in acetone | [3] |

| pKa (Predicted) | 9.09 ± 0.20 | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. A common and efficient laboratory-scale preparation involves the copper-catalyzed hydroxylation of 2-Bromo-9-fluorenone. This method offers high yields and purity.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.

Materials:

-

2-Bromo-9-fluorenone (1.0 eq)

-

Lithium hydroxide monohydrate (2.1 eq)

-

Copper(II) chloride (0.02 eq)

-

N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.02 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

0.2 M Hydrochloric acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-Bromo-9-fluorenone (e.g., 4.13 g, 16 mmol), lithium hydroxide monohydrate (1.41 g, 34 mmol), copper(II) chloride (45 mg, 0.33 mmol), and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (106 mg, 0.33 mmol).

-

Solvent Addition: Add a mixture of DMSO and water (e.g., 25.6 mL / 6.4 mL).

-

Reaction: Heat the mixture to 100°C and stir for 4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 0.2 M hydrochloric acid (150 mL).

-

Isolation: Collect the resulting red solid by vacuum filtration.

-

Drying: Dry the solid in a vacuum oven at 105°C overnight to yield this compound.

Expected Outcome: This procedure typically results in a high yield (e.g., ~99%) and high purity (e.g., >97% by HPLC) of the target compound.

Spectroscopic Characterization

Accurate characterization of this compound is critical for confirming its identity and purity. The following sections detail the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands for this compound include:

-

~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. The broadness is indicative of hydrogen bonding.[5][6]

-

~1710 cm⁻¹ (strong, sharp): C=O stretching vibration of the ketone group.[5][7] This is a characteristic peak for the fluorenone core.

-

~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching vibrations.

-

~1600 cm⁻¹ and ~1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (δ 7.0-8.0 ppm): The seven aromatic protons will appear in this region as complex multiplets. The hydroxyl group is a π-donor, which will increase electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) for the protons on the substituted ring compared to the unsubstituted ring.

-

Hydroxyl Proton (variable): The chemical shift of the phenolic proton is variable and depends on the solvent and concentration. It may appear as a broad singlet.

¹³C NMR: Based on the known spectrum of 9-fluorenone, the following chemical shifts are expected:[8][9][10]

-

Carbonyl Carbon (C9): ~193 ppm. This is the most downfield signal.

-

Aromatic Carbons: ~120-155 ppm. The carbon bearing the hydroxyl group (C2) will be significantly shifted downfield due to the electronegativity of the oxygen atom, while the ortho (C1, C3) and para (not applicable in this isomer) carbons will be shifted slightly upfield due to resonance effects. The carbons of the unsubstituted ring will have chemical shifts similar to those in 9-fluorenone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak (M⁺•): The expected molecular ion peak will be at m/z = 196, corresponding to the molecular weight of C₁₃H₈O₂. Aromatic systems like fluorenone typically show a prominent molecular ion peak.[11]

-

Fragmentation Pattern: A common fragmentation pathway for aromatic ketones involves the loss of CO (28 Da), which would result in a fragment at m/z = 168. Further fragmentation of the aromatic rings can also be observed.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the interplay of its three key components: the two aromatic rings, the ketone group, and the hydroxyl group.

-

Aromatic Rings: The fluorene system can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group due to its +R (resonance) effect, where the lone pairs on the oxygen donate electron density into the ring.[12][13] Conversely, the ketone group is a deactivating, meta-directing group due to its -I (inductive) and -R effects, withdrawing electron density from the ring.[12][13] This dual influence makes the regioselectivity of substitution reactions a key consideration in synthetic design.

-

Ketone Group: The carbonyl group can undergo nucleophilic addition reactions, such as reduction to the corresponding alcohol (2,9-dihydroxyfluorene) or reaction with Grignard reagents.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a base. The resulting phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation, providing a convenient handle for further derivatization.

Applications in Drug Development and Research

The fluorenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Fluorenone derivatives have demonstrated a wide range of pharmacological activities.

-

Anticancer Agents: Many fluorenone derivatives have shown potent anticancer activity.[14] Some have been found to act as topoisomerase I inhibitors, preventing DNA replication in cancer cells. Others are believed to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[15]

-

Antiviral and Antimicrobial Agents: The fluorenone core is present in several compounds with antiviral and antimicrobial properties.[16] These derivatives can serve as leads for the development of new therapeutics against infectious diseases.

-

Fluorescent Probes and Materials Science: The conjugated π-system of the fluorenone structure gives rise to fluorescent properties, making its derivatives useful as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs) and other functional materials.

Potential Biological Signaling Pathway

Caption: A potential mechanism of anticancer action for fluorenone derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: May cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat. If handling large quantities or generating dust, use a respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. This compound [stenutz.eu]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 6949-73-1 [m.chemicalbook.com]

- 4. This compound | 6949-73-1 [chemicalbook.com]

- 5. brainly.com [brainly.com]

- 6. brainly.com [brainly.com]

- 7. reddit.com [reddit.com]

- 8. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 9. spectrabase.com [spectrabase.com]

- 10. 9-Fluorenone(486-25-9) 13C NMR [m.chemicalbook.com]

- 11. whitman.edu [whitman.edu]

- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 13. www1.lasalle.edu [www1.lasalle.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-9-fluorenone

Preamble: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

In the landscape of synthetic organic chemistry and drug development, the rigorous characterization of molecular structure is paramount. 2-Hydroxy-9-fluorenone, a key derivative of the fluorene scaffold, presents a compelling case for the synergistic application of modern spectroscopic techniques. Its utility as a precursor in the synthesis of novel therapeutic agents and advanced materials necessitates a comprehensive understanding of its electronic and vibrational characteristics. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Moving beyond a mere recitation of data, we will delve into the causal relationships between the molecule's structure and its spectral manifestations, offering insights honed from extensive field experience.

The structural integrity of any synthesized compound is the bedrock of its intended function. For researchers in medicinal chemistry and materials science, an unambiguous confirmation of the this compound structure is a critical first step. Each spectroscopic method offers a unique window into the molecule's architecture. Proton and carbon-13 NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, revealing the electronic environment of each nucleus. Infrared spectroscopy probes the vibrational modes of the molecule's functional groups, offering definitive evidence for the presence of the hydroxyl and carbonyl moieties. Finally, UV-Vis spectroscopy elucidates the electronic transitions within the conjugated π-system, providing insights into the molecule's chromophoric nature. This guide is structured to empower the practicing scientist to not only acquire and interpret these spectra but to also appreciate the subtle interplay of structural features that govern the observed spectroscopic behavior.

The Molecular Blueprint: Structure and Numbering of this compound

A prerequisite to any meaningful spectroscopic analysis is a clear understanding of the molecule's connectivity and the conventional numbering system. The structure of this compound is depicted below, adhering to IUPAC nomenclature guidelines. This numbering scheme will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By probing the magnetic properties of atomic nuclei, we can garner information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. The following protocol is a self-validating system designed to ensure high-resolution spectra.

Methodology:

-

Analyte Purity: Ensure the this compound sample is of high purity, as paramagnetic impurities can lead to significant line broadening.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds like this compound, as it readily dissolves the analyte and its residual proton signal does not overlap with signals of interest.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Preparation:

-

Accurately weigh the this compound sample into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

-

Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm for both ¹H and ¹³C NMR).

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound provides a wealth of information about the number, environment, and connectivity of the protons. The electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl group, along with the anisotropic effects of the aromatic rings, lead to a well-resolved spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~10.0 | s (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is concentration-dependent. It appears as a broad singlet due to exchange. |

| ~7.8 | d | 1H | H-8 | Deshielded due to its proximity to the electron-withdrawing carbonyl group. |

| ~7.6 | d | 1H | H-1 | Deshielded due to its proximity to the electron-withdrawing carbonyl group. |

| ~7.5 | t | 1H | H-6 | Exhibits a typical aromatic triplet splitting pattern. |

| ~7.4 | t | 1H | H-7 | Exhibits a typical aromatic triplet splitting pattern. |

| ~7.3 | d | 1H | H-5 | Exhibits a typical aromatic doublet splitting pattern. |

| ~7.2 | dd | 1H | H-3 | Influenced by both the adjacent proton and the hydroxyl group. |

| ~7.1 | d | 1H | H-4 | Influenced by the adjacent proton. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers valuable information about their chemical environment. The carbonyl carbon is characteristically found at a very low field (downfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~195 | C-9 | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~160 | C-2 | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~145 | C-4b | Quaternary carbon at the fusion of two rings. |

| ~138 | C-9a | Quaternary carbon at the fusion of two rings. |

| ~135 | C-4a | Quaternary carbon at the fusion of two rings. |

| ~134 | C-7 | Aromatic CH carbon. |

| ~129 | C-5 | Aromatic CH carbon. |

| ~124 | C-6 | Aromatic CH carbon. |

| ~121 | C-8 | Aromatic CH carbon. |

| ~120 | C-1 | Aromatic CH carbon. |

| ~118 | C-3 | Aromatic CH carbon, shielded by the adjacent hydroxyl group. |

| ~115 | C-4 | Aromatic CH carbon. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy that requires minimal sample preparation.

Methodology:

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions corresponding to the O-H and C=O stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~1710 | Strong, Sharp | C=O stretch | Ketone |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1300 | Medium | C-O stretch | Phenolic C-O |

| 900-675 | Strong | C-H bend | Aromatic C-H (out-of-plane) |

The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is expected for a phenolic compound in the solid state. The sharp, intense absorption around 1710 cm⁻¹ is definitive evidence for the presence of the carbonyl group of the ketone.

Caption: Experimental workflow for ATR-IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the fluorenone core, which includes the benzene rings and the carbonyl group, gives rise to characteristic absorption bands in the UV-Vis region.

Experimental Protocol: UV-Vis Sample Preparation

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of the absorption maxima (λ_max).

Methodology:

-

Solvent Selection: Use a UV-grade solvent that is transparent in the region of interest (typically 200-800 nm). Ethanol or methanol are good choices for polar compounds like this compound.

-

Solution Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max for optimal accuracy, as dictated by the Beer-Lambert Law.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Record the UV-Vis spectrum.

-

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to different electronic transitions within the conjugated system.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~260 | High | π → π | Benzene rings |

| ~300 | Medium | π → π | Extended conjugated system |

| ~380 | Low | n → π* | Carbonyl group |

The intense absorption around 260 nm is characteristic of the π → π* transitions within the aromatic rings. The shoulder or separate band around 300 nm arises from the π → π* transition of the larger conjugated system encompassing the entire fluorenone core. The weak absorption at a longer wavelength (~380 nm) is attributed to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. The position of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Caption: Electronic transitions in this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound presented in this guide underscores the power of a multi-technique approach to molecular characterization. Each method—NMR, IR, and UV-Vis—provides a unique and complementary piece of the structural puzzle. The detailed assignment of spectral features, grounded in the fundamental principles of spectroscopy and an understanding of the molecule's electronic properties, provides an unambiguous confirmation of its identity. For scientists engaged in the synthesis and application of fluorenone derivatives, this guide serves as a practical and authoritative resource for ensuring the structural integrity of their materials, a critical step in the path from laboratory discovery to real-world application.

The Fluorenone Core: A Technical Guide to its Discovery and Strategic Synthesis

Introduction: The Enduring Relevance of the Fluorenone Scaffold

Fluorenone (9H-fluoren-9-one) is an aromatic organic compound characterized by a tricyclic framework where two benzene rings are fused to a central five-membered ring containing a ketone functional group.[1][2] This planar, conjugated system is not merely of academic interest; it is a cornerstone of significant advancements in materials science and medicinal chemistry.[3][4] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), high-performance polymers, and a range of biologically active molecules with potential applications as antibiotic, anticancer, and antiviral agents.[1][5] The intrinsic electronic properties and rigid structure of the fluorenone core make it an exceptionally versatile scaffold for creating novel functional materials and therapeutics.[3]

This guide provides an in-depth exploration of the fluorenone molecule, from its historical discovery to the evolution of its synthesis. We will dissect classical oxidation techniques and delve into the intricacies of modern catalytic methodologies, offering field-proven insights into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, actionable protocols and comparative data to inform strategic synthetic decisions in the laboratory.

Part 1: A Historical Perspective on the Emergence of Fluorenone

The story of fluorenone is intrinsically linked to its hydrocarbon precursor, fluorene. Discovered in 1867 by Marcellin Berthelot, fluorene was first isolated from coal tar, a byproduct of coke production.[6] For decades, fluorene remained a chemical curiosity. It wasn't until the early 20th century that chemists began to explore its reactivity in earnest.

The first documented syntheses of fluorenone emerged in the early 1930s. A notable 1931 publication in the Journal of the American Chemical Society detailed its preparation from both fluorene and diphenic acid, marking a significant milestone in the chemistry of this compound class.[3][7] These early methods, while foundational, often relied on harsh conditions and strong oxidants, setting the stage for a continuous evolution of synthetic strategies over the subsequent decades. Research between the 1930s and 1950s laid the groundwork for understanding the fundamental reactivity of the fluorene C9-H bonds, which remains the primary target for synthetic transformation to this day.

Part 2: Synthetic Methodologies for the Fluorenone Core

The synthesis of fluorenone is fundamentally an oxidation of the methylene bridge of fluorene. However, the choice of oxidant, catalyst, and reaction conditions can dramatically impact yield, purity, and substrate scope. This section details the most significant classical and modern approaches.

Classical Synthesis: Oxidation of Fluorene

The direct oxidation of fluorene is the most traditional and still widely practiced method for synthesizing the parent fluorenone. The acidity of the C9-H protons (pKa ≈ 22.6 in DMSO) makes this position susceptible to deprotonation and subsequent oxidation.[6]

Mechanism of Base-Catalyzed Aerobic Oxidation

A common and cost-effective method involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, in the presence of air (O₂) as the oxidant.[8] The reaction proceeds through a well-understood radical mechanism:

-

Deprotonation: A hydroxide ion abstracts a proton from the C9 position of fluorene, forming a resonance-stabilized fluorenyl anion.

-

Oxygenation: The fluorenyl anion attacks molecular oxygen to form a peroxide intermediate.

-

Rearrangement and Elimination: The unstable peroxide intermediate undergoes rearrangement and elimination steps, ultimately forming the fluorenone carbonyl group and water.

Caption: Base-catalyzed aerobic oxidation of fluorene.

Experimental Protocol: Air Oxidation of Fluorene with Potassium Hydroxide

This protocol is adapted from a high-yield, environmentally conscious procedure.[9][10]

-

Materials:

-

Fluorene (20g, 0.12 mol)

-

Potassium hydroxide (KOH) (6.70g, 0.12 mol)

-

Tetrahydrofuran (THF) (120 mL)

-

Deionized water

-

-

Procedure:

-

To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add fluorene (20g) and THF (120 mL).

-

Begin stirring the mixture to dissolve the fluorene.

-

Add potassium hydroxide (6.70g) to the solution.

-

Continue to stir the reaction mixture vigorously at room temperature under normal atmosphere (air). The reaction is an oxidation, so an inert atmosphere is not required.

-

Allow the reaction to proceed for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Upon completion, filter the reaction mixture to remove the solid potassium hydroxide.

-

Transfer the filtrate to a round-bottom flask and remove the THF solvent via rotary evaporation.

-

Wash the resulting solid residue with deionized water (3 x 50 mL) to remove any remaining salts.

-

Dry the solid product under vacuum to obtain 9-fluorenone.

-

-

Self-Validation:

Experimental Protocol: Oxidation with Sodium Dichromate

A more aggressive, classical method involves the use of a chromate-based oxidizing agent.[11][12]

-

Materials:

-

Fluorene (or a derivative like 2-acetylfluorene)

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Glacial acetic acid

-

-

Procedure (General):

-

Dissolve the fluorene substrate in glacial acetic acid in a round-bottom flask with heating and stirring.[12]

-

Carefully add powdered sodium dichromate dihydrate in small portions. The reaction is exothermic, and a green color will appear as the Cr(VI) is reduced to Cr(III).[11][12]

-

After the addition is complete, heat the mixture to reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it into a large volume of water to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with water to remove chromium salts and acetic acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure fluorenone.

-

-

Causality and Trustworthiness:

-

Why Acetic Acid? Acetic acid is used because it is polar enough to dissolve both the organic fluorene and the inorganic sodium dichromate, and it is stable to the strong oxidizing conditions.[11] Alcohols like ethanol would be oxidized themselves, and non-polar solvents like hexanes would not dissolve the dichromate salt.[11]

-

Safety: Chromium (VI) compounds are toxic and carcinogenic. Appropriate personal protective equipment (PPE) and waste disposal procedures are critical. This method, while effective, generates hazardous waste, which is a significant drawback compared to aerobic oxidation.

-

Modern Catalytic Strategies

While classical oxidation is effective for the parent fluorenone, the synthesis of substituted derivatives often requires more sophisticated and selective methods. Modern organometallic chemistry has provided powerful tools to construct the fluorenone core with high precision.

Palladium-Catalyzed Carbonylative Cyclization

Palladium catalysis enables the construction of the fluorenone scaffold from readily available biaryl precursors. These methods often exhibit excellent functional group tolerance.

-

Suzuki-Miyaura Coupling followed by Cyclization: A two-step approach can be employed where a Suzuki-Miyaura coupling first forms a biaryl compound, which is then cyclized in a separate step.[13][14]

-

Tandem and Sequential Reactions: More advanced strategies combine multiple bond-forming events in a single pot. For example, a palladacycle can catalyze a sequential reaction of a 2-bromobenzaldehyde with an arylboronic acid, proceeding through an addition, C-H activation, and oxidation sequence to yield the fluorenone.[15] This minimizes purification steps and rapidly builds molecular complexity.[15]

Caption: Pd-catalyzed one-pot synthesis of fluorenones.

Photoredox-Catalyzed Cyclization

Visible-light photoredox catalysis has emerged as a powerful, green alternative for fluorenone synthesis. These reactions proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.[16]

-

Mechanism: The process typically involves the deoxygenative intramolecular acylation of biarylcarboxylic acids.[16][17]

-

A photocatalyst (e.g., fac-[Ir(ppy)₃]) is excited by visible light.

-

The excited photocatalyst engages in a single-electron transfer (SET) process with the biarylcarboxylic acid, which has been activated (e.g., by conversion to a redox-active ester).

-

This generates an acyl radical.

-

The acyl radical undergoes a rapid intramolecular cyclization onto the adjacent aryl ring.

-

A final oxidation step yields the fluorenone product and regenerates the photocatalyst.[16][18]

-

-

Advantages: This method is notable for its mild conditions, broad substrate scope, and high functional group tolerance. It represents a sustainable alternative to traditional Friedel-Crafts acylations, which often require stoichiometric Lewis acids and generate significant waste.[16]

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

| Aerobic Oxidation | Fluorene, Base (KOH/NaOH), Air | Room Temp. - Mild Heat | Low cost, green (uses air), high atom economy, simple procedure.[9][10] | Can be slow, may not be suitable for all substituted fluorenes.[8] | >95%[9] |

| Chromate Oxidation | Fluorene, Na₂Cr₂O₇ | Reflux in Acetic Acid | Robust, well-established, effective for many substrates.[12] | Highly toxic Cr(VI) reagent, hazardous waste generation.[11] | ~70-85% |

| Pd-Catalyzed Carbonylation | o-Halobiaryls, CO or other carbonyl source, Pd catalyst | 80-140 °C | Excellent functional group tolerance, high yields, good for complex derivatives.[15][19] | Expensive catalyst, may require inert atmosphere and anhydrous conditions. | 70-95%[15][19] |

| Photoredox Cyclization | Biarylcarboxylic acids, Photocatalyst, Visible Light | Room Temperature | Very mild conditions, excellent functional group tolerance, sustainable approach.[16][20] | Requires specialized photoreactor setup, photocatalysts can be expensive. | up to 78%[16] |

Part 3: Applications and Future Outlook

The synthetic accessibility of the fluorenone core has made it a privileged scaffold in multiple scientific domains.

-

Materials Science: Fluorenone's rigid, planar structure and tunable electronic properties are key to its use in organic electronics.[3] Derivatives are used as host materials in phosphorescent OLEDs (PhOLEDs), electron-transporting materials, and as monomers for high-performance polymers like polycarbonates and epoxy resins.[4][5]

-

Medicinal Chemistry: The fluorenone framework is found in numerous biologically active compounds. It serves as a building block for synthesizing potential anticancer, antimalarial, and neuroprotective agents.[1][3]

The field of fluorenone synthesis continues to evolve. Current research focuses on developing even more efficient and sustainable methods, such as utilizing cheaper, earth-abundant metal catalysts and expanding the scope of C-H activation strategies.[21] These innovations will undoubtedly lead to the discovery of new fluorenone-based materials and therapeutics with enhanced properties and functions, ensuring the enduring legacy of this remarkable molecular scaffold.

References

- 1. Fluorenone - Wikipedia [en.wikipedia.org]

- 2. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorene - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]

- 9. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 10. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 11. Solved In the oxidation of fluorene lab, we oxidized | Chegg.com [chegg.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids [organic-chemistry.org]

- 16. Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones [organic-chemistry.org]

- 17. Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones [agris.fao.org]

- 18. researchgate.net [researchgate.net]

- 19. Fluorenone synthesis [organic-chemistry.org]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-9-fluorenone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-9-fluorenone, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. Recognizing the critical role of solubility in drug development, process chemistry, and materials science, this document details both experimental methodologies for determining solubility and theoretical frameworks for its prediction. This guide is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights into understanding and manipulating the solubility of this important molecule. We will delve into the robust shake-flask method for empirical solubility determination, coupled with modern analytical techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC). Furthermore, we will explore the predictive power of Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), providing a multi-faceted approach to tackling solubility challenges.

Introduction to this compound and its Solubility

This compound is an aromatic organic compound featuring a fluorenone backbone with a hydroxyl substituent. This molecular structure imparts a unique combination of polarity and aromaticity, making its interaction with various organic solvents a subject of significant interest. The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and optoelectronic properties.[1][2] The solubility of this compound is a fundamental physicochemical property that governs its behavior in solution-based applications, including:

-

Drug Development: Affecting bioavailability, formulation, and routes of administration.[3]

-

Organic Synthesis: Influencing reaction kinetics, purification, and crystallization processes.

-

Materials Science: Determining its processability for the fabrication of organic electronics and other functional materials.

Understanding and predicting the solubility of this compound in different organic solvents is therefore a critical step in its application and development.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₃H₈O₂ | - |

| Molecular Weight | 196.20 g/mol | [4] |

| CAS Number | 6949-73-1 | [5] |

| Appearance | Yellow to orange powder | [5] |

| Melting Point | 204-206 °C | [5] |

| pKa (Predicted) | 9.09 ± 0.20 | [5] |

| Qualitative Solubility | Soluble in Acetone | [5] |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the saturated solution.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to accurately measure the solubility of this compound.

Materials and Equipment:

-

This compound (solid powder)

-

A range of organic solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene, etc.)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Protocol Steps:

-

Preparation of Solvent and Stock Solutions:

-

Ensure all solvents are of high purity (e.g., HPLC grade).

-

For analytical quantification, prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., acetone).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. An equilibration time of 24-48 hours is typically recommended.[7][8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.[9]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to prevent undissolved particles from artificially inflating the measured solubility.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[10]

-

a) UV-Vis Spectroscopy Analysis:

-

Prepare a calibration curve by making a series of dilutions of the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax) of this compound.

-

Dilute the filtered saturated solution to fall within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the concentration using the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

-

b) HPLC Analysis:

-

Develop an appropriate HPLC method for this compound (e.g., reversed-phase with a suitable mobile phase and UV detection).[11][12]

-

Prepare a calibration curve by injecting known concentrations of the compound.

-

Inject the diluted, filtered saturated solution and determine the concentration from the peak area by comparison to the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Theoretical Framework for Solubility Prediction

While experimental determination provides the most accurate solubility data, theoretical models are invaluable for predicting solubility, screening solvents, and gaining insights into the underlying intermolecular interactions.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) is a powerful tool for predicting the miscibility and solubility of materials.[13] It is based on the principle of "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Hansen Solubility Parameters for Common Organic Solvents:

The following table provides the HSP values for a selection of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources, including Hansen Solubility Parameters in Practice.[14]

Determining the HSP of this compound:

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model for predicting the thermodynamic properties of fluids and solutions, including solubility.[18] It combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of a solute in a solvent. The key steps in a COSMO-RS solubility prediction are:

-

Quantum Chemical Calculation: The electronic structure of the solute and solvent molecules is calculated in a virtual conductor environment. This generates a "sigma profile" (σ-profile) for each molecule, which is a histogram of the screening charge density on the molecular surface.

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent are used in statistical thermodynamics calculations to determine the chemical potentials and activity coefficients, from which the solubility can be derived.

COSMO-RS is a purely predictive method that does not require experimental data for the specific system of interest, making it highly valuable in the early stages of research and development when experimental data is scarce.[19][20]

Data Presentation: A Template for Your Results

A systematic recording of experimental data is crucial. The following table provides a template for organizing your solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x) | Notes |

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Dichloromethane | 25 | ||||

| Toluene | 25 | ||||

| Add other solvents |

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Avoiding contact with skin and eyes.

The organic solvents used for solubility determination also pose various hazards (e.g., flammability, toxicity). Always handle solvents in a fume hood and be aware of their specific safety requirements.

Conclusion

This technical guide has provided a comprehensive framework for understanding, determining, and predicting the solubility of this compound in organic solvents. While specific experimental solubility data for this compound is not widely published, this guide equips researchers with the necessary tools to generate this critical data. The detailed protocol for the shake-flask method provides a reliable means for experimental determination, while the introduction to Hansen Solubility Parameters and COSMO-RS offers powerful predictive capabilities. By employing a combination of these experimental and theoretical approaches, scientists and developers can make informed decisions regarding solvent selection, formulation design, and process optimization for applications involving this compound.

References

- 1. Fluorenone - Wikipedia [en.wikipedia.org]

- 2. ujpronline.com [ujpronline.com]

- 3. sciforum.net [sciforum.net]

- 4. 4-Hydroxy-9-fluorenone | C13H8O2 | CID 16139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 6949-73-1 [m.chemicalbook.com]

- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pharmaguru.co [pharmaguru.co]

- 12. 低分子HPLC [sigmaaldrich.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 15. researchgate.net [researchgate.net]

- 16. kinampark.com [kinampark.com]

- 17. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zenodo.org [zenodo.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Introduction: Situating 2-Hydroxy-9-fluorenone in Fungal Biotransformation

An In-Depth Technical Guide: 2-Hydroxy-9-fluorenone in Fungal Xenobiotic Metabolism

Polycyclic aromatic hydrocarbons (PAHs), such as fluorene, are widespread environmental xenobiotics originating from both natural and anthropogenic sources. Their recalcitrant and often toxic nature poses significant environmental and health concerns. Fungi, with their robust and versatile enzymatic machinery, play a crucial role in the detoxification and degradation of these complex organic molecules.[1][2] This guide provides a detailed examination of a key metabolite in this process: this compound. We will explore the metabolic pathway leading to its formation, the underlying enzymatic mechanisms, validated experimental workflows for its identification, and its broader significance in the fields of bioremediation and pharmacology. The transformation of fluorene into hydroxylated derivatives like this compound exemplifies a critical detoxification strategy employed by fungi, making it a subject of significant interest for researchers.

Part 1: The Fungal Imperative for Xenobiotic Metabolism

Fungi have evolved sophisticated enzymatic systems to metabolize a vast array of foreign chemical compounds (xenobiotics).[3][4] This capability is not merely incidental; it is a core survival mechanism for detoxifying potentially harmful substances in their environment and for utilizing complex carbon sources. These processes are largely driven by two powerful, yet distinct, enzymatic systems.

-

Intracellular Cytochrome P450 (CYP) Monooxygenases: These are heme-containing enzymes, typically membrane-bound, that catalyze the introduction of an oxygen atom into a substrate.[3][5] In fungi, CYPs are pivotal for a range of functions, including the biosynthesis of essential molecules like ergosterol and, critically for this topic, the phase I metabolism of xenobiotics.[3][6] By hydroxylating hydrophobic compounds, CYPs increase their water solubility, which is the first step towards detoxification and excretion. This functional parallel makes certain fungal species, such as Cunninghamella, excellent models for studying mammalian drug metabolism.[3][7]

-

Extracellular Ligninolytic Enzyme Systems (LES): Primarily found in wood-decaying fungi (white-rot fungi), this system consists of powerful, non-specific oxidative enzymes, including Lignin Peroxidases (LiP), Manganese Peroxidases (MnP), and Laccases.[8][9][10] These enzymes are secreted into the extracellular environment and generate highly reactive free radicals that can attack and break down complex, recalcitrant polymers like lignin, as well as a broad spectrum of pollutants, including PAHs.[8][11]

Part 2: The Metabolic Journey from Fluorene to this compound

The biotransformation of fluorene by fungi is a stepwise process. While the complete mineralization to CO2 can occur, the initial oxidative steps are critical for reducing toxicity. The formation of this compound involves a key sequence of reactions.

The most commonly reported initial attack on fluorene occurs at the C-9 position of its five-membered ring. This carbon is oxidized to form 9-fluorenol, which is subsequently dehydrogenated to the corresponding ketone, 9-fluorenone.[12][13] While 9-fluorenone is a common metabolite, certain fungi can further modify the molecule. The fungus Cunninghamella elegans has been shown to produce the novel metabolite this compound, indicating a subsequent hydroxylation event on the aromatic ring system.[14] This step is crucial as it significantly increases the polarity of the molecule.

Part 3: Mechanistic Deep Dive: The Enzymology of Fluorene Transformation

The conversion of fluorene to this compound is not a random chemical event but a precisely catalyzed series of reactions. The specific enzymes involved dictate the products formed.

Cytochrome P450 Monooxygenases: Architects of Hydroxylation

The formation of this compound from 9-fluorenone is a classic mono-oxygenation reaction, a hallmark of CYP enzymes.[3][15] Non-ligninolytic fungi, such as Cunninghamella elegans, utilize their intracellular CYP systems to execute this transformation.[14] The mechanism involves the activation of molecular oxygen by the heme cofactor within the enzyme's active site, allowing for the insertion of one oxygen atom into the aromatic ring of the 9-fluorenone substrate. This targeted hydroxylation is a key phase I detoxification reaction, preparing the molecule for potential phase II conjugation (e.g., with sulfates or glucosides) and ultimate removal.[16]

Ligninolytic Enzymes: The Oxidative Powerhouse

While the specific formation of this compound is strongly linked to CYPs, the broader degradation of fluorene and other PAHs in the environment is heavily mediated by the extracellular ligninolytic enzymes of white-rot fungi.[9][17] These fungi, like Pleurotus ostreatus and Polyporus sp. S133, secrete peroxidases and laccases that can oxidize fluorene to 9-fluorenol and 9-fluorenone.[13][17] Although their primary role is the degradation of lignin, their low substrate specificity allows them to co-metabolize a wide range of pollutants.[1][10]

| Feature | Cytochrome P450 (CYP) System | Ligninolytic Enzyme System (LES) |

| Location | Intracellular (typically ER membrane) | Extracellular |

| Primary Function | Biosynthesis, Detoxification | Lignin Degradation, Xenobiotic Co-metabolism |

| Substrate Specificity | Generally high to moderate | Very low, non-specific |

| Key Reaction Type | Mono-oxygenation (Hydroxylation) | One-electron oxidation, radical formation |

| Example Fungi | Cunninghamella, Aspergillus, Fusarium[3] | Phanerochaete, Pleurotus, Trametes[9][18] |

| Role in Fluorene Path | Hydroxylation of 9-fluorenone to this compound[14] | Oxidation of Fluorene to 9-Fluorenol/9-Fluorenone[13][17] |

Part 4: A Validated Experimental Workflow for Metabolite Identification

To study the formation of this compound, a robust and self-validating experimental protocol is essential. The causality behind each step is critical for reproducibility and accurate interpretation.

Detailed Step-by-Step Methodology

1. Fungal Culture and Xenobiotic Exposure:

-

Rationale: To generate sufficient biomass and enzymatic activity before introducing the xenobiotic substrate.

-

Protocol:

-

Inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth or Potato Dextrose Broth) with the fungal species of interest (e.g., Cunninghamella elegans ATCC 36112).[3][16]

-

Incubate the culture under optimal growth conditions (e.g., 28°C with shaking at 150 rpm) for 48-72 hours to establish a healthy mycelial culture.

-

Prepare a stock solution of fluorene in a minimal volume of a carrier solvent like dimethyl sulfoxide (DMSO).

-

Add the fluorene stock solution to the fungal culture to a final desired concentration (e.g., 50-100 mg/L). Include a sterile medium control with fluorene but no fungus, and a fungal control with no fluorene.

-

Continue incubation, taking time-course samples (e.g., at 24, 48, 72, 96, 120, 144 hours) to monitor the disappearance of the parent compound and the appearance of metabolites.[16]

-

2. Metabolite Extraction:

-

Rationale: To isolate the organic metabolites from the aqueous culture medium and fungal biomass for analysis. Ethyl acetate is a common choice due to its polarity, which allows for the efficient extraction of moderately polar metabolites like hydroxylated fluorenones.

-

Protocol:

-

Separate the fungal mycelia from the culture broth via centrifugation or filtration.

-

Perform a liquid-liquid extraction on the culture supernatant. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.[3][16]

-

Collect the organic (upper) layer. Repeat the extraction two more times to ensure complete recovery.

-

Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to near dryness using a rotary evaporator under reduced pressure.

-

Re-dissolve the residue in a small, precise volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

-

3. Analytical Identification and Quantification:

-

Rationale: To separate, identify, and quantify the parent compound and its metabolites. A multi-instrument approach provides the highest level of confidence.

-

Protocol:

-

HPLC Analysis: Use a reversed-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis or Diode-Array Detector (DAD). A gradient elution (e.g., water:acetonitrile) is effective for separating fluorene from its more polar metabolites. This allows for quantification by comparing peak areas to a standard curve.[16]

-

GC-MS Analysis: For definitive identification, use Gas Chromatography-Mass Spectrometry (GC-MS). The retention time and the mass spectrum (fragmentation pattern) of a metabolite can be compared to that of an authentic standard or to library data for confident identification.[19][20]

-

NMR Spectroscopy: For novel metabolites where no standard exists, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the complete chemical structure.[3][16]

-

Part 5: Toxicological Context and Biological Significance

The biotransformation of fluorene to this compound is not merely a chemical curiosity; it has significant toxicological implications. Fluorene itself can exert toxic effects[21][22]. The enzymatic addition of a hydroxyl group represents a key step in detoxification.

-

Increased Polarity and Detoxification: The primary consequence of hydroxylation is a significant increase in the molecule's water solubility. This structural modification disrupts the lipophilic nature that allows PAHs to bioaccumulate in fatty tissues and cross cell membranes. This increased polarity is the first and most critical step in preparing the xenobiotic for excretion from the system. Fungal metabolism of nitrofluorene, a related compound, has been shown to result in hydroxylated metabolites that are generally less mutagenic than the parent compound, suggesting a detoxification potential.[16]

-

Potential for Further Metabolism: this compound is a Phase I metabolite. This means it is an intermediate that can be acted upon by Phase II enzymes, which conjugate the molecule with polar groups like sulfates or glucuronides.[16] These conjugation reactions further increase water solubility and facilitate elimination.

-

Biological Activity of Metabolites: While generally a detoxification process, it is crucial to recognize that metabolites can sometimes have their own biological activity or even increased toxicity (a process known as bioactivation). While studies on this compound specifically are limited, research on related carboxylated fluorene metabolites has shown that modifications to the fluorene backbone can alter its toxicological profile.[23] Therefore, a complete assessment requires evaluating the toxicity of the identified metabolites, not just the disappearance of the parent compound.

Conclusion: A Model for Fungal Biotransformation